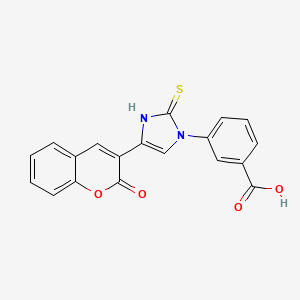

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide” is a sulfonamide derivative with a furan ring and a hydroxymethyl group. Sulfonamides are a group of compounds which are well known for their medicinal properties, particularly as antibiotics . The furan ring is a five-membered aromatic ring with an oxygen atom, which is found in many natural and synthetic compounds .

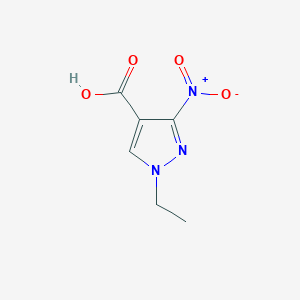

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

Furan derivatives are known to undergo a variety of chemical reactions. For example, they can participate in Diels-Alder reactions with electrophilic alkenes and alkynes . They can also undergo reactions involving the addition of nucleophiles to the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, furan derivatives are often polar due to the presence of the oxygen atom in the furan ring, which can affect their solubility in different solvents .Aplicaciones Científicas De Investigación

Clean and High Yield Synthesis of Furylmethane Derivatives

A study explored the clean and high-yield synthesis of furylmethane derivatives, highlighting a two-phase reaction system that significantly increases the yield by suppressing polymer formation. This system utilizes acidic aqueous phases and furan phases, demonstrating the effectiveness of –SO3H functionalized ionic liquids in the condensation of furan and furfural. This approach offers a high-yield alternative to traditional synthesis methods, with implications for the production of furan-based chemicals (Shinde & Rode, 2017).

Antibacterial Activity of Sulfonamide Derivatives

Research on sulfonamide derivatives, including their synthesis and characterization alongside their metal complexes, has revealed significant antibacterial properties against both gram-positive and gram-negative bacteria. This study underlines the potential of sulfonamide compounds in developing new antibacterial agents (Özdemir et al., 2009).

Chiral Phosphine-Catalyzed Enantioselective Construction

A method involving chiral multifunctional phosphine catalysis for the enantioselective construction of gamma-butenolides from Morita-Baylis-Hillman acetates and 2-trimethylsilyloxy furan has been developed. This technique yields gamma-butenolides in good to excellent yields and enantiomeric excesses, demonstrating a potential pathway for the synthesis of enantioenriched compounds (Jiang, Shi, & Shi, 2008).

Inhibition Activities Against Carbonic Anhydrase

The study of furan sulfonylhydrazones as inhibitors against carbonic anhydrase I highlights the potential therapeutic applications of furan derivatives in treating conditions related to enzyme dysregulation. These compounds demonstrate varying degrees of inhibition efficacy, offering insights into the design of enzyme inhibitors (Gündüzalp et al., 2016).

Hydrolysis of Cellulose to Furans

Research into the hydrolysis of cellulose using catalytic amounts of metal chlorides in ionic liquids has shown effective conversion of microcrystalline cellulose to valuable chemicals like 5-hydroxymethylfurfural and furfural. This method presents a viable route for converting biomass into biofuels and important platform chemicals, emphasizing the role of furan compounds in sustainable energy solutions (Tao, Song, Yang, & Chou, 2011).

Mecanismo De Acción

Target of Action

It’s known that furan derivatives have a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The mode of action of similar compounds often involves interactions with cellular targets, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological and clinical applications .

Result of Action

Furan derivatives are known to have a wide range of biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(11,7-10-15(2,12)13)6-8-4-3-5-14-8/h3-5,10-11H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHLOIQDVNXIGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNS(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)

![Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2526491.png)

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2526497.png)

![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)

![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)